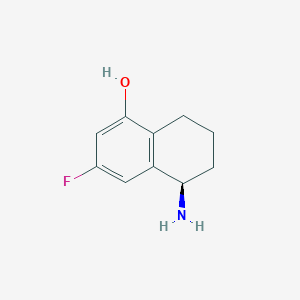
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at a later stage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules, serving as a protected intermediate.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid involves the selective protection and deprotection of the amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection allows for precise control over the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.
N-Boc-2-methylpiperidine: Similar but without the acetic acid group.
N-Boc-4-piperidone: Contains a ketone group instead of the acetic acid.
Uniqueness
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10?/m0/s1 |
Clave InChI |
NSZMAEOVKZKSGA-RGURZIINSA-N |
SMILES isomérico |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
SMILES canónico |
CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)




![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)





![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)

